molecular formula C22H14Br2N4O7 B10900020 N'~2~,N'~5~-bis[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]furan-2,5-dicarbohydrazide

N'~2~,N'~5~-bis[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]furan-2,5-dicarbohydrazide

Cat. No.: B10900020
M. Wt: 606.2 g/mol
InChI Key: NWVVTMAEZJIMKV-CFMYDQSQSA-N
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Description

N’~2~,N’~5~-BIS[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2,5-FURANDICARBOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes brominated benzodioxole and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~2~,N’~5~-BIS[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2,5-FURANDICARBOHYDRAZIDE typically involves the condensation of 6-bromo-1,3-benzodioxole-5-carbaldehyde with 2,5-furandicarbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained at reflux to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’~2~,N’~5~-BIS[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2,5-FURANDICARBOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its therapeutic properties, particularly in drug development.

Mechanism of Action

The mechanism by which N’~2~,N’~5~-BIS[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2,5-FURANDICARBOHYDRAZIDE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The brominated benzodioxole moiety may play a crucial role in its biological activity by facilitating interactions with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~2~,N’~5~-BIS[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2,5-FURANDICARBOHYDRAZIDE is unique due to its combination of brominated benzodioxole and furan rings, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C22H14Br2N4O7

Molecular Weight

606.2 g/mol

IUPAC Name

2-N,5-N-bis[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]furan-2,5-dicarboxamide

InChI

InChI=1S/C22H14Br2N4O7/c23-13-5-19-17(31-9-33-19)3-11(13)7-25-27-21(29)15-1-2-16(35-15)22(30)28-26-8-12-4-18-20(6-14(12)24)34-10-32-18/h1-8H,9-10H2,(H,27,29)(H,28,30)/b25-7+,26-8+

InChI Key

NWVVTMAEZJIMKV-CFMYDQSQSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)Br)/C=N/NC(=O)C3=CC=C(O3)C(=O)N/N=C/C4=CC5=C(OCO5)C=C4Br

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)C3=CC=C(O3)C(=O)NN=CC4=CC5=C(C=C4Br)OCO5)Br

Origin of Product

United States

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